[1,2]Thiazolo[2,3-a]benzimidazole
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Overview
Description
Benzo[4,5]imidazo[1,2-b]isothiazole is a heterocyclic compound that features a fused ring system consisting of benzene, imidazole, and isothiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing benzo[4,5]imidazo[1,2-b]isothiazole involves the visible-light-promoted cascade cyclization of 2-haloaryl isothiocyanates and isocyanides. This reaction is carried out under metal- and photocatalyst-free conditions, making it an environmentally friendly approach . Another method involves the microwave-assisted synthesis of benzo[4,5]imidazo[1,2-b]isothiazole derivatives from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole under mild transition-metal-free conditions .
Industrial Production Methods
Industrial production methods for benzo[4,5]imidazo[1,2-b]isothiazole are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, especially the microwave-assisted synthesis due to its efficiency and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]imidazo[1,2-b]isothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the fused ring system.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the benzo[4,5]imidazo[1,2-b]isothiazole scaffold.
Scientific Research Applications
Benzo[4,5]imidazo[1,2-b]isothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor activity, particularly as an epidermal growth factor receptor inhibitor.
Mechanism of Action
The mechanism of action of benzo[4,5]imidazo[1,2-b]isothiazole involves its interaction with specific molecular targets. For instance, as an epidermal growth factor receptor inhibitor, it binds to the receptor’s active site, preventing the receptor from activating downstream signaling pathways that promote cell proliferation . This inhibition can lead to reduced tumor growth in cancer cells that overexpress the epidermal growth factor receptor.
Comparison with Similar Compounds
Similar Compounds
- Benzo[d]imidazo[5,1-b]thiazole
- Imidazo[2,1-b]thiazole
- Benzo[d]oxazole
Uniqueness
Benzo[4,5]imidazo[1,2-b]isothiazole is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity and selectivity in chemical reactions, as well as unique biological activities that make it a valuable scaffold in drug discovery and development .
Properties
CAS No. |
128952-59-0 |
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Molecular Formula |
C9H6N2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
[1,2]thiazolo[2,3-a]benzimidazole |
InChI |
InChI=1S/C9H6N2S/c1-2-4-8-7(3-1)10-9-5-6-12-11(8)9/h1-6H |
InChI Key |
WQEPWALOCSQVAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2SC=C3 |
Origin of Product |
United States |
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